molecular formula C22H32INO B136868 Hexbutinol methiodide CAS No. 127471-24-3

Hexbutinol methiodide

Cat. No. B136868
M. Wt: 453.4 g/mol
InChI Key: VFEWHDJIFYGWGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hexbutinol methiodide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium compound that has been synthesized through various methods.

Scientific Research Applications

Hexbutinol methiodide has several potential applications in scientific research. It has been used as a cholinergic agonist, which means that it can stimulate the activity of the neurotransmitter acetylcholine. This property makes it useful in studying the role of acetylcholine in various physiological processes, such as muscle contraction, memory formation, and attention.

Mechanism Of Action

The mechanism of action of hexbutinol methiodide involves its ability to bind to and activate muscarinic acetylcholine receptors. These receptors are found in various tissues, including the brain, heart, and smooth muscle. Activation of these receptors leads to the release of intracellular calcium, which results in various physiological effects.

Biochemical And Physiological Effects

Hexbutinol methiodide has several biochemical and physiological effects. It can stimulate the contraction of smooth muscle, increase heart rate, and increase salivary secretion. It also has effects on the central nervous system, including improving memory and attention.

Advantages And Limitations For Lab Experiments

One advantage of using hexbutinol methiodide in lab experiments is its ability to selectively activate muscarinic acetylcholine receptors. This property allows researchers to study the specific effects of acetylcholine on various physiological processes. However, one limitation of using hexbutinol methiodide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on hexbutinol methiodide. One area of interest is its potential therapeutic applications, such as in the treatment of memory disorders or smooth muscle disorders. Another area of interest is its use as a tool in neuroscience research, such as in studying the role of acetylcholine in various brain functions.
Conclusion
In conclusion, hexbutinol methiodide is a chemical compound that has several potential applications in scientific research. Its ability to selectively activate muscarinic acetylcholine receptors makes it useful in studying various physiological processes. However, its potential toxicity limits its use in certain experiments. Further research is needed to explore its potential therapeutic applications and its use as a tool in neuroscience research.

Synthesis Methods

Hexbutinol methiodide can be synthesized through various methods, including the reaction of hexbutinol with methyl iodide. The reaction occurs in the presence of a base, such as potassium hydroxide, and results in the formation of hexbutinol methiodide. Another method involves the reaction of hexbutinol with iodomethane in the presence of a catalyst, such as silver oxide.

properties

CAS RN

127471-24-3

Product Name

Hexbutinol methiodide

Molecular Formula

C22H32INO

Molecular Weight

453.4 g/mol

IUPAC Name

1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide

InChI

InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1

InChI Key

VFEWHDJIFYGWGC-UHFFFAOYSA-M

SMILES

C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-]

Canonical SMILES

C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-]

synonyms

1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide
hexbutinol methiodide
hexbutinol methiodide, (R)-isomer
hexbutinol methiodide, (S)-isome

Origin of Product

United States

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